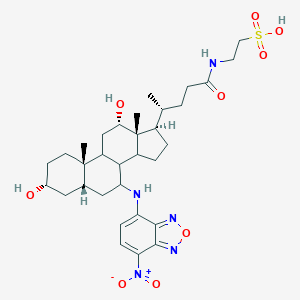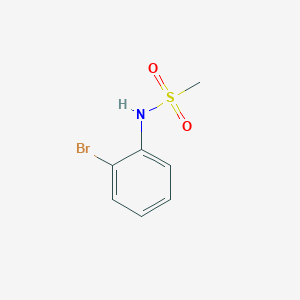![molecular formula C7H9NOS B037461 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole CAS No. 120783-56-4](/img/structure/B37461.png)
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole involves the inhibition of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting these enzymes, 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. The compound has been shown to reduce the production of prostaglandins and leukotrienes, thereby reducing inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole in lab experiments is its anti-inflammatory, analgesic, and antipyretic effects. These effects make it useful in studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole. One of the directions is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the study of the compound's mechanism of action and its effects on other pathways and enzymes is an area of future research.
Synthesemethoden
The synthesis of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been achieved through various methods. One of the most common methods involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The reaction is carried out under reflux, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Eigenschaften
CAS-Nummer |
120783-56-4 |
|---|---|
Produktname |
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole |
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
6,6-dimethyl-4H-thieno[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H9NOS/c1-7(2)6-5(4-10-7)3-9-8-6/h3H,4H2,1-2H3 |
InChI-Schlüssel |
YYYATASIPWAQAV-UHFFFAOYSA-N |
SMILES |
CC1(C2=NOC=C2CS1)C |
Kanonische SMILES |
CC1(C2=NOC=C2CS1)C |
Synonyme |
4H,6H-Thieno[3,4-c]isoxazole,6,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)





![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)